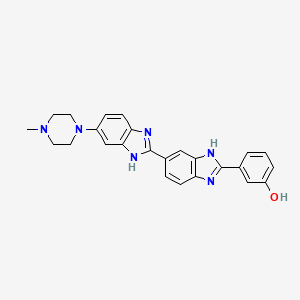

meta-Hoechst

Description

Historical Context of Hoechst Dye Development and Structural Modification Strategies

The story of Hoechst dyes begins in the early 1970s with their development by the German company Hoechst AG. mdpi.com These compounds, a series of bisbenzimide derivatives, were numbered sequentially, with Hoechst 33258 and Hoechst 33342 becoming the most prominent members of the family. wikiwand.comwikipedia.org Initially recognized for their utility as fluorescent stains, they exhibit a strong affinity for the minor groove of double-stranded DNA, preferentially binding to sequences rich in adenine (B156593) and thymine (B56734) (A-T). mdpi.comwikipedia.org This binding event is accompanied by a significant, approximately 30-fold, increase in their fluorescence emission, making them invaluable tools for visualizing cellular nuclei in both living and fixed cells. mdpi.com

The foundational structure of a Hoechst dye consists of a bis-benzimidazole core. nih.gov For instance, Hoechst 33258 features two benzimidazole (B57391) rings linked together, with a phenolic group at one end and a piperazine (B1678402) ring at the other. oup.com This architecture allows the molecule to fit snugly within the narrow minor groove of B-DNA. mdpi.com

Over the years, the inherent properties of Hoechst dyes made them attractive starting points for structural modification. oup.com Scientists began to view them not just as stains, but as scaffolds for creating new molecules with enhanced or altered biological activities. mdpi.comoup.com Strategies for modification have included:

Conjugation: Attaching other molecules, such as different fluorophores or peptides, to the Hoechst core to create composite probes for various applications in microscopy and flow cytometry. mdpi.comresearchgate.netnih.gov

Substitution: Altering the substituent groups on the phenyl or benzimidazole rings to influence properties like cell permeability, DNA binding affinity, and sequence specificity. nih.govnih.gov For example, the addition of an ethyl group to create Hoechst 33342 from Hoechst 33258 enhances its ability to cross cell membranes. wikipedia.org Another variant, Hoechst 34580, possesses a dimethylamine (B145610) group that shifts its emission wavelength.

These modifications paved the way for more ambitious redesigns, including the development of meta-substituted analogues, aimed at fundamentally changing how the dye interacts with the DNA helix. oup.com

Rationale for Meta-Substitution in Hoechst Derivatives for Modulated Nucleic Acid Recognition

The primary rationale for shifting a substituent, specifically the hydroxyl (-OH) group, from the para position to the meta position on the terminal phenyl ring of a Hoechst analogue was to alter its DNA sequence recognition properties. nih.govsoton.ac.uk The parent compound, Hoechst 33258 (a para-hydroxy analogue), shows a strong preference for A-T rich regions in the DNA minor groove. wikipedia.org The goal of creating the meta-hydroxy analogue (meta-Hoechst) was to introduce the potential for new hydrogen-bonding interactions that could allow for recognition of guanine-cytosine (G-C) base pairs. oup.comnih.govsoton.ac.uk

Molecular modeling and NMR studies were instrumental in developing this hypothesis. oup.comrsc.org These studies predicted that moving the hydroxyl group to the meta position would orient it perfectly to form hydrogen bonds with the exocyclic 2-amino group of a guanine (B1146940) base and the 2-oxygen of a cytosine on the opposite strand within the minor groove. oup.comsoton.ac.uk This was a significant departure from the binding mode of the para-analogue, where the hydroxyl group is typically directed away from the floor of the groove. The new hydrogen bonds in the meta-analogue were expected to anchor the phenolic ring more securely and potentially increase the compound's tolerance for GC base pairs, thereby modulating its sequence selectivity. oup.com

However, subsequent research, including X-ray crystallography of a meta-hydroxy analogue complexed with DNA, revealed a more complex reality. The crystal structure showed that the ligand still bound preferentially to the A-T rich sequence 5'-AATTC. oup.com Furthermore, the meta-hydroxyl group was found in two different orientations, neither of which formed the predicted direct hydrogen bonds to a guanine base. oup.com

Despite this, studies have shown that meta-substitution can significantly impact DNA binding affinity. Fluorescence titrations and stopped-flow kinetics experiments demonstrated that meta-hydroxy and other meta-substituted Hoechst derivatives can bind to DNA with much higher affinity than the parent para-hydroxy compound (Hoechst 33258). nih.gov The increased stability was found to be primarily due to a slower dissociation rate from the DNA. nih.gov

Table 1: Comparison of DNA Binding Affinities for Hoechst Analogues This interactive table showcases the association constants (Ka) for various Hoechst derivatives when binding to a specific DNA sequence containing an AATT site. The data highlights the significant increase in binding affinity for meta-substituted compounds compared to the parent para-substituted dye.

| Compound | Substitution Pattern | Association Constant (Ka) M-1 | Fold Increase vs. p-OH Hoechst |

| p-OH Hoechst (Hoechst 33258) | para-hydroxy | 5.4 x 108 | 1 |

| m-OH Hoechst | meta-hydroxy | 3.8 x 109 | 7 |

| bis-m-OH Hoechst | bis-meta-hydroxy | 1.9 x 1010 | 37 |

Data sourced from studies on binding to the d(CGCGAATTCGCG)2 sequence. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDIDGQAOQHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927847 |

Source

|

| Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132869-83-1 |

Source

|

| Record name | HOE-S 785026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132869831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Meta Hoechst Derivatives

Multi-Step Synthesis Pathways for Meta-Hydroxy Hoechst Analogues

The synthesis of meta-hydroxy Hoechst, an analogue of Hoechst 33258 where the phenolic hydroxyl group is in the meta-position, has been accomplished through a detailed seven-step synthetic pathway. nih.govresearchgate.net This structural modification is intended to alter the molecule's hydrogen-bonding potential with the DNA minor groove. nih.gov

The design of this analogue was guided by molecular graphics to explore new interactions within the DNA duplex, specifically targeting the C=O group of cytosine and the NH2 group of guanine (B1146940). nih.gov The successful synthesis provides a valuable tool for comparing how positional isomerism affects DNA binding and biological activity.

Synthesis of Halogenated Meta-Hoechst Derivatives

The introduction of halogen atoms to the Hoechst scaffold can significantly influence the molecule's physicochemical properties and binding affinities. While specific literature detailing the direct halogenation of this compound is not prevalent, established methods for modifying the parent Hoechst 33258 molecule can be adapted.

One versatile strategy involves transforming the phenolic hydroxyl group into a triflate. This triflate derivative can then participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various moieties, including halogens. researchgate.net This approach offers a robust pathway to create halogenated analogues.

A more modern and sustainable method that could be applied is an electrochemical cascade reaction. chemrxiv.org This process enables the efficient construction of amide bonds followed by electrocatalytic C-H chlorination, providing an atom-economical and environmentally benign route to halogenated N-aryl amides. chemrxiv.org Although not yet reported specifically for this compound, this methodology represents a promising future direction for the synthesis of halogenated derivatives.

Characterization Techniques for Novel this compound Compounds

The structural integrity and DNA-binding properties of newly synthesized this compound derivatives are confirmed through a suite of analytical and biophysical techniques.

Further characterization of the interaction with DNA is performed using several biophysical methods, as detailed in the table below.

| Technique | Purpose | Key Findings for this compound | Reference |

|---|---|---|---|

| DNA Melting Temperature (Tm) Analysis | To assess the strength of DNA binding by measuring the increase in the DNA duplex melting temperature upon ligand binding. | The binding strength and AT-base pair preference of this compound are grossly similar to the parent Hoechst 33258. | nih.govresearchgate.netresearchgate.net |

| Hydroxyl Radical Footprinting | To identify the specific DNA sequences where the molecule binds and protects the DNA backbone from cleavage by hydroxyl radicals. | Clear footprints were detected in regions with four or more consecutive AT base pairs, particularly at AAT, AAA, and ATAT runs. | nih.govresearchgate.net |

| UV-Vis Absorption Spectroscopy | To study the interaction between the compound and DNA by observing changes in the absorption spectra. | Used in conjunction with other techniques to confirm binding. | researchgate.net |

| Fluorescence Emission Spectroscopy | To evaluate binding based on changes in the fluorescence properties of the compound upon interaction with DNA. | A key method for determining binding affinities and sequence selectivity. | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | To investigate conformational changes in DNA upon ligand binding. | Provides information on how the molecule perturbs the DNA structure. | researchgate.net |

| Mass Spectrometry | To confirm the mass and, therefore, the identity of the synthesized compound and its DNA complexes. | Used to verify the successful synthesis and study ligand-DNA stoichiometry. | researchgate.net |

These combined techniques provide a comprehensive profile of novel this compound compounds, confirming their successful synthesis and detailing the nuances of their interaction with DNA. nih.govresearchgate.net

Molecular Recognition and Binding Mechanisms of Meta Hoechst with Nucleic Acids

The binding of small molecules to DNA is a fundamental process in molecular biology and drug design. Meta-Hoechst, a derivative of the well-known DNA stain Hoechst 33258, interacts with the minor groove of DNA, a process governed by sequence specificity, affinity, and the structural characteristics of both the ligand and the nucleic acid.

DNA Minor Groove Binding Specificity and Affinity of this compound

Like its parent compound, this compound and its analogues demonstrate a strong preference for binding within the minor groove of double-stranded DNA, particularly at sites rich in Adenine-Thymine (A-T) base pairs. medchemexpress.commdpi.com The fluorescence of Hoechst dyes is significantly enhanced upon binding to A-T rich dsDNA. medchemexpress.commdpi.com This specificity is driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net

The affinity of Hoechst compounds for DNA is sequence-dependent. Studies on Hoechst 33258 show that its affinity increases in the order of AAAA < ATAT < AATT, highlighting a preference for specific A-T arrangements. nih.gov The optimal binding site is often an AAA/TTT sequence. mdpi.comaatbio.com For meta-substituted analogues, this A-T preference is maintained. For instance, a meta-hydroxy analogue of Hoechst 33258 binds specifically at the 5'-AATTC sequence. researchgate.net Similarly, crystallographic studies of a meta-iodo Hoechst derivative show it binding within the central 5'-GAATTCGCG sequence of the DNA dodecamer. nih.gov The binding affinity for these high-specificity sites is typically in the low nanomolar range. mdpi.com

Table 1: Sequence Selectivity of Hoechst 33258 Binding This table illustrates the relative binding affinities for different A-T rich sequences, demonstrating the compound's preference. Data is conceptualized based on findings from ESI-MS studies. nih.gov

| DNA Sequence | Relative Binding Affinity |

| AAAA | Low |

| ATAT | Medium |

| AATT | High |

Influence of Minor Groove Width on Binding Site Selection

The selection of a binding site by minor groove binders is not solely dependent on the base pair sequence but is also heavily influenced by the width of the DNA minor groove. nih.gov A-T tracts inherently feature a narrower minor groove compared to G-C rich regions, which provides a snug, complementary fit for the crescent-shaped Hoechst molecules. nih.govwikipedia.org

The interaction is a dynamic process of "induced fit" rather than a simple lock-and-key mechanism. nih.gov The flexibility of the DNA allows it to adapt to the ligand, and the ligand itself can select sites based on the groove's conformational pliability. nih.gov For this compound derivatives, this interplay is particularly evident. The binding of a meta-hydroxy analogue causes significant widening of the minor groove at the binding site, a change greater than that observed with the parent Hoechst 33258 compound. oup.com Furthermore, studies with meta-iodo Hoechst have shown that the ligand can migrate along the groove by approximately 3 Å in response to changes in minor groove width induced by crystal dehydration. nih.gov This demonstrates that the ligand's final position is a result of a sensitive equilibrium between the molecule's structure and the local DNA topography.

Structural Dynamics of this compound-DNA Complexes

The binding event between this compound and DNA initiates a series of dynamic structural changes in both the nucleic acid and the ligand, leading to a stable complex.

Conformational Changes in DNA Induced by this compound Binding

The binding of a ligand into the minor groove is not a passive event; it actively alters the DNA's structure. Upon binding of a meta-hydroxy Hoechst analogue, the DNA minor groove widens to accommodate the ligand, particularly at the site where the phenolic ring binds. oup.com This process of induced fit involves optimizing van der Waals contacts with the walls of the groove. nih.gov These changes can include an increase in helical twist and propeller twist of the base pairs and alterations to the sugar-phosphate backbone to better envelop the bound molecule. nih.gov Molecular dynamics simulations and experimental studies confirm that accommodating the bulky Hoechst molecule requires a widened groove, which can cause distortion of the local base-pair steps. researchgate.net

Table 2: Effect of Ligand Binding on DNA Minor Groove Width This table provides a conceptual comparison of minor groove width in different DNA states, based on crystallographic data. nih.govoup.comresearchgate.net

| DNA State | Typical Minor Groove Width (Å) | Notes |

| Unbound A-T Tract | ~3.5 - 5.0 | Narrows at the center of A-tracts. |

| Hoechst 33258 Complex | ~5.0 - 6.0 | Moderate widening upon binding. |

| meta-OH-Hoechst Complex | >6.0 | Significant widening, especially at the phenol (B47542) binding site. oup.com |

| meta-iodo-Hoechst Complex | Variable | Width changes with hydration, affecting ligand position. nih.gov |

Ligand Conformation within the DNA Minor Groove and Phenolic Ring Dynamics

Once settled in the minor groove, the this compound molecule adopts a specific conformation that maximizes favorable interactions. The molecule aligns with the helical curve of the groove, with its hydrogen bond donors pointing towards the acceptor atoms on the floor of the groove (adenine N3 and thymine (B56734) O2). nih.govnih.gov

The substitution pattern on the phenolic ring significantly impacts the ligand's conformation. In a meta-hydroxy analogue, the molecule is forced into a conformation quite different from that of Hoechst 33258, characterized by a large dihedral angle between the phenol and adjacent benzimidazole (B57391) ring. oup.com This conformational shift was previously predicted by NMR studies. oup.com In the case of meta-iodo Hoechst, the iodine atom tends to project out from the groove, while the piperazine (B1678402) ring at the other end of the molecule projects into the groove. nih.gov The rotation rate of the phenyl ring within the minor groove is estimated to be greater than 10³ s⁻¹, a dynamic process that can influence the ligand's interactions with the DNA. nih.gov

Intermolecular Interactions Governing this compound Binding

The stability of the this compound-DNA complex is not the result of a single type of force, but rather a synergistic combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. These interactions collectively ensure a snug and specific fit within the DNA minor groove. The binding is stabilized by numerous close van der Waals contacts to the surface of the groove walls and by hydrogen bonding. nih.gov

NMR and molecular modeling studies initially predicted that moving the hydroxyl group from the para to the meta position on the phenol ring would enable additional hydrogen bonding to the exocyclic 2-amino group of a guanine (B1146940) base. researchgate.net However, crystal structure analysis of a meta-hydroxy analogue of Hoechst 33258 complexed with the DNA sequence d(CGCGAATTCGCG)2 provided a more nuanced picture. researchgate.net

In the crystalline state, the meta-hydroxyl group was observed in two different orientations, neither of which formed a direct hydrogen bond with a guanine base. researchgate.net Instead, the analysis revealed a weak, bifurcated hydrogen bond from the meta-hydroxyl group to the N3 atom of adenine (B156593) (A5) and the O2 atom of cytosine (C21) on the opposite strand. researchgate.net This demonstrated that while hydrogen bonding is a factor in the binding, it influences the drug's conformation in a manner distinct from other Hoechst analogues and does not confer the predicted guanine recognition. researchgate.net The primary hydrogen bonds that anchor the ligand in the minor groove, similar to the parent compound, involve the benzimidazole NH groups and acceptor atoms (N3 of adenine and O2 of thymine) on the floor of the groove. researchgate.net

Van der Waals forces are a critical component of the binding affinity and specificity of this compound. The crescent shape of the molecule allows it to fit snugly into the minor groove, maximizing surface contact with the groove walls. nih.gov This close fit results in numerous favorable van der Waals interactions, which are collectively a major contributor to the stability of the complex. nih.govnih.gov For the parent compound Hoechst 33258, it has been noted that nonpolar forces, particularly van der Waals contacts, are the dominant contributors to the binding energy. researchgate.net

Table 1: Selected Van der Waals Contact Distances for Meta-OH(N) Hoechst with d(CGCGAATTCGCG)2

This table presents key contact distances, illustrating the close fit between the ligand and the DNA minor groove. Data derived from crystallographic studies.

| This compound Atom | DNA Atom | Distance (Å) |

|---|---|---|

| C (Benzimidazole 1) | C2 (Adenine 6) | 3.6 - 3.8 |

| N (Benzimidazole 1) | O2 (Thymine 7) | 3.5 - 3.7 |

| C (Phenol Ring) | C5' (Deoxyribose) | 3.4 - 3.9 |

| OH (Meta-hydroxyl) | O4' (Deoxyribose) | 3.3 - 3.5 |

| C (Benzimidazole 2) | N3 (Adenine 18) | 3.7 - 4.0 |

Kinetic and Thermodynamic Aspects of this compound-DNA Association

While detailed kinetic and thermodynamic data specifically for the this compound isomer are not widely published, extensive studies on the parent compound, Hoechst 33258, provide significant insights. Given that thermal stabilization studies show nearly identical melting temperature (T_m) values for this compound and Hoechst 33258 when bound to DNA, their kinetic and thermodynamic profiles are expected to be very similar. researchgate.net

The binding of Hoechst dyes to DNA is a rapid process. Stopped-flow fluorescence studies on Hoechst 33258 reveal that the association rate is very fast, approaching the diffusion-controlled limit. The specificity of binding to different AT-rich sequences is therefore not primarily determined by the rate of association (k_on), which is broadly similar across various sites, but rather by the rate of dissociation (k_off). A slower dissociation rate indicates a more stable complex and thus higher affinity.

For Hoechst 33258, association rate constants (k_a) are typically in the range of 10^8 M⁻¹s⁻¹, while dissociation rate constants (k_d) can vary by over two orders of magnitude depending on the specific DNA sequence, highlighting the kinetic control of sequence selectivity.

Table 2: Kinetic Rate and Equilibrium Constants for Hoechst 33258 with (A/T)4 DNA Sites

This table shows kinetic data for the parent compound Hoechst 33258, which is expected to be a close model for this compound. The data illustrates how dissociation rates primarily govern binding affinity.

| DNA Site | Association Rate (k_a) (x 10⁸ M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Association Constant (K_a) (x 10⁸ M⁻¹) |

|---|---|---|---|

| AATT | 2.46 | 0.42 | 5.9 |

| TAAT | 1.80 | 4.5 | 0.4 |

| ATAT | 1.60 | 5.8 | 0.28 |

| TATA | 0.86 | 33 | 0.026 |

| TTAA | 1.10 | 96 | 0.011 |

The binding of Hoechst dyes to the DNA minor groove is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). Isothermal titration calorimetry (ITC) studies on Hoechst 33258 reveal that this interaction is overwhelmingly entropy-driven . researchgate.net

The process typically involves an unfavorable, positive enthalpy change (ΔH > 0). researchgate.net This suggests that the specific hydrogen bonds and van der Waals interactions formed upon binding are not, on their own, strong enough to overcome the energetic cost of desolvating the ligand and the DNA groove.

Advanced Methodological Approaches in Meta Hoechst Research

High-Resolution Structural Elucidation Techniques for Meta-Hoechst-DNA Complexes

Understanding the precise three-dimensional structure of the this compound-DNA complex is crucial for deciphering its binding mode and specificity. Researchers have utilized a combination of X-ray crystallography and NMR spectroscopy to obtain detailed structural information at both the atomic level in the solid state and in the more dynamic solution state.

X-ray crystallography provides unparalleled atomic-level detail of molecular structures in their crystalline form. An analogue of Hoechst 33258, where the phenolic hydroxyl group is moved from the para to the meta position, was co-crystallized with the self-complementary DNA dodecamer d(CGCGAATTCGCG)2. oup.comnih.gov The structure of this complex was successfully determined at a resolution of 2.2 Å. oup.comnih.gov

The crystallographic data revealed that the this compound ligand binds within the minor groove, specifically at the 5′-AATTC sequence. oup.comnih.gov This binding is stabilized by numerous close van der Waals contacts with the walls of the groove and by hydrogen bonding. oup.comnih.gov A key finding was that the meta-hydroxyl group, which was repositioned to potentially form new hydrogen bonds with guanine (B1146940), was observed in two different orientations within the crystal structure. oup.comnih.gov However, neither of these orientations participated in direct hydrogen bonding to the exocyclic amino group of a guanine base. oup.comnih.gov Furthermore, the conformation of the bound this compound molecule differs from that of Hoechst 33258 in other crystal structures, leading to significant variations in the width of the DNA minor groove between the two complexes. oup.comnih.gov

| Crystallographic Data for this compound-d(CGCGAATTCGCG)₂ Complex | |

| Parameter | Value / Observation |

| DNA Sequence | d(CGCGAATTCGCG)₂ |

| Resolution | 2.2 Å |

| R-factor | 20.1% |

| Binding Site | Minor groove at 5′-AATTC |

| Ligand Conformation | Differs from Hoechst 33258 complexes; piperazine (B1678402) group extends over the C·G base pair. oup.com |

| Key Structural Feature | The meta-hydroxyl group exists in two orientations, neither forming the intended direct hydrogen bond with guanine. oup.comnih.gov |

| Impact on DNA | Causes significant variation in minor groove width compared to Hoechst 33258 complexes. oup.comnih.gov |

This table summarizes key findings from the X-ray crystal structure analysis of the this compound-DNA complex.

To complement the static picture provided by crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to determine the structure of the this compound-DNA complex in an aqueous solution, which more closely mimics the biological environment. One- and two-dimensional proton NMR spectroscopy (¹H NMR) at 600 MHz were employed to analyze the complex formed between this compound and the same d(CGCGAATTCGCG)₂ duplex. nih.gov

NMR titration experiments confirmed the formation of a 1:1 complex in solution. nih.gov Analysis of chemical shift perturbations upon ligand binding located the this compound molecule in the central AATT region of the minor groove. nih.govrsc.org Through the use of 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), over 400 proton-proton distance restraints were identified within the complex. nih.gov These included 32 crucial intermolecular NOEs that triangulated the precise position and orientation of the drug. nih.gov In contrast to the crystal structure, the NMR data suggested that the phenolic ring of this compound does not rotate freely on the NMR timescale and is oriented with its hydroxyl group pointing toward the floor of the minor groove. nih.gov This orientation is consistent with the formation of the predicted hydrogen bonds between the meta-OH group and the DNA in the solution state. nih.gov

| NMR Spectroscopy Findings for this compound-d(CGCGAATTCGCG)₂ Complex | |

| Technique | 1D and 2D ¹H NMR Spectroscopy (600 MHz) |

| Stoichiometry | 1:1 complex formation |

| Binding Location | Central AATT stretch of the minor groove. nih.govrsc.org |

| Intermolecular NOEs | 32 NOEs defined the ligand's position and orientation. nih.gov |

| Ligand Orientation | Phenolic hydroxyl group oriented toward the minor groove floor, suggesting hydrogen bonding in solution. nih.gov |

| Ligand pKa (Bound State) | The pKa of the N3H proton was measured as 6.1, slightly elevated from the free ligand. nih.gov |

This table highlights the key structural insights into the this compound-DNA complex obtained from solution-state NMR studies.

Spectroscopic Investigations of this compound Interactions

Spectroscopic techniques that measure changes in light absorption and emission are powerful tools for quantifying the thermodynamics and kinetics of ligand-DNA binding. Fluorescence spectroscopy, in particular, is highly sensitive to the binding of Hoechst derivatives to DNA.

Fluorescence titration is a widely used method to determine the binding affinity of a fluorescent ligand to its target. springernature.com The interaction of this compound with various DNA sequences has been quantitatively assessed using this technique. nih.gov Studies involving meta-hydroxy (m-OH) substituted Hoechst dyes and DNA targets like poly[d(A-T)] and the dodecamer d(CGCGAATTCGCG)₂ have been performed. nih.gov

These equilibrium titrations rely on the significant increase in fluorescence that occurs when the dye binds to DNA. nih.gov The results demonstrate that the binding affinity is sequence-dependent. For the AATT site within the d(CGCGAATTCGCG)₂ duplex, m-OH Hoechst binds with an association constant (Kₐ) of 3.8 x 10⁹ M⁻¹, a value that is seven times higher than that of its para-hydroxy counterpart, Hoechst 33258. nih.gov This indicates that the meta-positioning of the hydroxyl group leads to a more stable complex with this specific DNA sequence. nih.gov

| Binding Affinity (Kₐ) of Hoechst Derivatives to DNA | ||

| Compound | DNA Target | Association Constant (Kₐ) in M⁻¹ |

| para-OH Hoechst (Hoechst 33258) | AATT site | 5.4 x 10⁸ |

| meta-OH Hoechst | AATT site | 3.8 x 10⁹ |

| bis-meta-OH Hoechst | AATT site | 1.9 x 10¹⁰ |

This table, based on data from fluorescence titration experiments nih.gov, compares the binding affinities of para- and meta-substituted Hoechst dyes to the AATT binding site, showing a significant increase in affinity for the meta-substituted analogues.

A hallmark of Hoechst dyes is the substantial enhancement of their fluorescence quantum yield upon binding to the minor groove of DNA. mdpi.comyoutube.com This phenomenon, which forms the basis for their use as DNA stains, is also a key feature of this compound. The fluorescence of Hoechst dyes in aqueous solution is relatively low, but upon binding to DNA, it can increase by approximately 30-fold. mdpi.comresearchgate.net This enhancement is attributed to the suppression of non-radiative decay pathways, such as rotational relaxation, and the reduction of solvent-mediated quenching (hydration) once the molecule is rigidly held within the DNA minor groove. mdpi.com

For this compound and its derivatives, a large increase in fluorescence is observed upon binding to DNA, which is used to monitor the interaction. nih.gov In addition to the change in intensity (enhancement), binding can also cause shifts in the emission spectrum. nanotempertech.com Upon binding, the chemical environment around the fluorophore changes, leading to a subtle shift in the peak emission wavelength. nanotempertech.com While detailed studies on the specific spectral shifts for this compound are part of a broader characterization, the pronounced fluorescence enhancement is the primary observable used in binding assays. nih.gov It has also been noted that UV exposure can induce photoconversion of Hoechst 33258 to a green-emitting form, a process linked to protonation of the dye. nih.gov

Room Temperature Phosphorescence (RTP) is a luminescence phenomenon involving emission from a molecule's triplet excited state. It is generally much weaker and longer-lived than fluorescence. The design of organic molecules that exhibit efficient RTP is a significant area of research. nih.govrsc.org

While extensive fluorescence studies have been conducted on this compound and other Hoechst derivatives, specific research focusing on the room temperature phosphorescence of this compound is not prominently documented in the reviewed literature. However, the study of the photophysical properties of Hoechst dyes is an active field. rsc.org The investigation of RTP in such systems would be of interest for developing new probes with unique optical properties. Achieving efficient RTP in organic molecules typically requires suppressing non-radiative decay from the triplet state and can be limited by processes like triplet-triplet annihilation, where the interaction of two excited triplet states leads to quenching. nih.gov Future research could explore whether the rigid environment of the DNA minor groove could sufficiently stabilize the triplet state of this compound or other derivatives to allow for observable RTP.

DNA Footprinting Assays for Sequence Selectivity Profiling

DNA footprinting is a high-resolution technique used to identify the specific binding sites of small molecules or proteins on a DNA sequence. nih.govupenn.edu The core principle involves a DNA-cleaving agent that cuts the DNA backbone. In regions where a ligand like this compound is bound, the DNA is protected from cleavage, leaving a "footprint" on the resulting electrophoretic gel. nih.gov This gap in the cleavage pattern, when compared to a control DNA sample not treated with the ligand, reveals the precise location and length of the binding site.

The sequence selectivity of this compound, an analogue of Hoechst 33258, has been effectively profiled using these assays. nih.gov Studies show that, similar to its parent compound, this compound demonstrates a strong preference for binding to AT-rich sequences within the minor groove of DNA. nih.govoup.com By analyzing the footprints left by the compound on various DNA fragments, researchers can determine its preferred binding sequences. For instance, footprinting experiments on the tyrT DNA fragment revealed clear footprints for this compound at sequences containing AAT, AAA, and ATAT runs. nih.gov These assays are crucial for comparing the binding preferences of newly synthesized analogues against established DNA-binding agents. nih.govnih.gov

Hydroxyl radical footprinting is a particularly powerful variant of the technique because the hydroxyl radical (•OH) is an extremely small and highly reactive cleaving agent. springernature.comnih.gov Generated via the Fenton reaction (Fe(II)-EDTA catalyzed reduction of H₂O₂), hydroxyl radicals cleave the DNA backbone with minimal sequence dependence, allowing for very high-resolution mapping of ligand binding sites, often down to a single base pair. nih.govresearchgate.net The small size of the radical allows it to probe the solvent-accessible surface of the DNA, providing detailed information about the contact points between the ligand and the DNA. springernature.comchemrxiv.org

In the study of this compound, hydroxyl radical footprinting has been instrumental in confirming its binding location and specificity. nih.gov Researchers performed these assays on a DNA fragment containing a trimer of the sequence CGCGAATTCGCG. The results showed distinct footprints for this compound in regions that had four or more consecutive AT base pairs. nih.gov This level of detail confirms that the structural modification from a para- to a meta-hydroxyl group does not fundamentally alter the AT-rich minor groove binding preference established by the core Hoechst structure. nih.gov

| Footprinting Method | DNA Target | Observed Binding Sites for this compound | Reference |

| Hydroxyl Radical Footprinting | tyrT DNA fragment | AAT, AAA, ATAT runs | nih.gov |

| Hydroxyl Radical Footprinting | Cloned trimer of d(CGCGAATTCGCG)₂ | Regions with ≥ 4 contiguous AT base pairs | nih.gov |

Computational and Theoretical Modeling of this compound-DNA Interactions

Computational and theoretical modeling serve as indispensable tools for understanding the intricate interactions between this compound and DNA at an atomic level. These methods complement experimental data by providing insights into the dynamics, energetics, and structural details of the binding process that are often difficult to capture through laboratory techniques alone. acs.org Molecular graphics were used in the initial design of this compound to predict how the repositioned hydroxyl group might interact with the DNA groove. nih.gov The modeling suggested that the meta-hydroxyl group could form hydrogen bonds with the C=O group of cytosine and the NH₂ group of guanine on the opposite strand, potentially altering its binding characteristics compared to Hoechst 33258. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation and position of a ligand when it binds to a receptor, in this case, this compound binding to a DNA minor groove. researchgate.net Following docking, molecular dynamics (MD) simulations are often employed to study the behavior of the ligand-DNA complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the complex and helping to assess its stability and conformational flexibility. nih.govnih.gov

For this compound, molecular modeling predicted that the meta-hydroxyl group's directional binding into the groove could restrict the flipping of the phenolic ring, a phenomenon observed with the para-hydroxyl group of Hoechst 33258. oup.com It was also hypothesized that this could lead to a change in the dihedral angle between the phenolic ring and the adjacent benzimidazole (B57391), which would, in turn, affect the molecule's hydrophobic and π-π stacking interactions with the DNA groove. oup.com While extensive MD simulations specifically for this compound are not widely published, simulations of the parent compound Hoechst 33258 bound to DNA have provided significant insights into the role of water dynamics and biomolecular motion in the binding and solvation process, which are principles directly applicable to the this compound-DNA complex. acs.org

Quantum mechanics/molecular mechanics (QM/MM) is a sophisticated multiscale simulation method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). wikipedia.orgcore.ac.uk In this approach, the part of the system where a chemical reaction or critical electronic interactions occur (e.g., the this compound ligand and the immediate DNA bases it interacts with) is treated with computationally intensive QM methods. nih.gov The rest of the system, such as the wider DNA environment and surrounding solvent, is treated with faster, classical MM force fields. nih.gov

In silico screening is a computational strategy used in drug discovery to search large databases of virtual compounds for molecules that are likely to bind to a specific biological target. nih.govmdpi.com This approach uses molecular docking, scoring functions, and other computational filters to rapidly assess and prioritize candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Applications of Meta Hoechst in Contemporary Molecular and Cellular Biological Research

Applications in Chromatin and Nuclear Structure Research

The interaction of Hoechst dyes with DNA provides a powerful method for investigating the organization and architecture of the nucleus.

Hoechst dyes are widely used for the visualization and quantification of DNA within the cell nucleus. As fluorescent probes, they bind preferentially to Adenine-Thymine (A-T) rich regions of double-stranded DNA. promega.com This binding significantly enhances their fluorescence, making the DNA visible under a fluorescence microscope.

The intensity of the fluorescence emitted by Hoechst-stained DNA is directly proportional to the amount of DNA present. nih.govnih.gov This property allows for the quantitative determination of nuclear DNA content, a crucial parameter in many areas of cell biology. nih.gov This vital staining technique can be applied to both living and fixed cells, enabling the study of chromatin distribution without the artifacts that can be introduced by fixation or dehydration procedures. nih.gov For instance, vital staining with Hoechst 33342 has been used to visualize various chromatin configurations in living rat kangaroo PTO cells, including condensed and decondensed chromatin networks during interphase. nih.gov

The sensitivity of this method is high, with assays using Hoechst 33258 capable of detecting DNA concentrations as low as 10 ng/mL. promega.com This quantitative capability is essential for standardizing DNA concentrations for various molecular biology protocols. promega.com Flow cytometry is a primary technique for this quantification, where the fluorescence of individual stained cells is measured as they pass through a laser beam. nih.gov

Table 1: Research Findings on DNA Visualization and Quantification

| Finding | Cell Type/System | Technique | Significance | Reference |

| DNA Content Quantification | Living PTO cells | Vital Staining, Fluorescence Microscopy | Demonstrated that vital staining is compatible with quantitative DNA determination. | nih.gov |

| High Sensitivity Assay | Calf Thymus DNA | Fluorometry (Picofluor) | Achieved a detection sensitivity of approximately 10 ng/mL DNA. | promega.com |

| Supravital Staining | Various | Flow Cytometry | Allows for DNA content measurement in live, unfixed cells, crucial for cell sorting applications. | nih.gov |

| Chromatin Visualization | Living PTO cells | Fluorescence Microscopy | Visualized condensed, decondensed, and network chromatin configurations in interphase nuclei. | nih.gov |

Hoechst dyes are instrumental in studying the complex organization and dynamic nature of chromosomes. Staining with Hoechst 33342 allows for the visualization of chromatin distribution and can reveal distinct features of chromosome structure. nih.gov In living cells, this includes observing different chromatin configurations like condensed and decondensed states during interphase. nih.gov During mitosis, the dye can even produce fluorescent banding patterns on chromosomes under vital conditions. nih.gov

The dynamic nature of chromosomes is evident during the cell cycle, with structures alternating between highly condensed mitotic forms and decondensed interphase states. elsevierpure.com Hoechst staining, combined with other techniques, allows researchers to observe these global rearrangements and investigate how they relate to cellular functions like gene expression and DNA replication. nih.govelsevierpure.com

A significant advancement in chromatin research has been the application of Hoechst dyes in Single Molecule Localization Microscopy (SMLM), a super-resolution technique. nih.govnih.gov This method overcomes the diffraction limit of conventional microscopy, allowing for the "nanoimaging" of DNA distribution in the cell nucleus with a resolution down to tens of nanometers. nih.gov

The technique relies on the discovery that a small fraction of Hoechst dye molecules (such as Hoechst 33342 and Hoechst 33258) can be stochastically photoconverted from their standard blue-emitting form to a green-emitting form upon illumination with low-intensity 405 nm light. nih.govresearchgate.net By exciting these optically isolated green-emitting molecules with a 491 nm laser, their precise locations can be registered before they are "bleached". nih.govnih.gov Repeating this process allows for the localization of a large number of individual dye molecules bound to DNA, enabling the reconstruction of high-quality, high-resolution DNA density maps. nih.govresearchgate.net

SMLM with Hoechst dyes has revealed that the density of DNA in condensed chromosomes is non-uniform at the nanoscale, showing small regions of higher and lower DNA density. nih.govresearchgate.net This approach has been used to image chromatin in the nuclei of fixed mammalian cells and in mitotic chromosomes, providing new insights into the fine structure of these components. nih.govnih.gov This powerful imaging capability is anticipated to advance our understanding of fundamental nuclear processes like DNA replication, repair, and gene transcription. nih.govresearchgate.net

Methodologies for Cellular State Analysis

The fluorescence properties of Hoechst dyes when bound to nuclear DNA are exploited in various methodologies to determine the physiological state of a cell, particularly concerning its proliferation and viability.

Hoechst dyes are a cornerstone of cell cycle analysis, primarily through the technique of flow cytometry. nih.govrutgers.edu The basis of this application is that the amount of DNA in a cell changes predictably as it progresses through the cell cycle. Cells in the G1 phase have a normal (2N) complement of DNA, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M (mitosis) phase have a doubled (4N) amount of DNA.

When cells are stained with a DNA-binding dye like Hoechst 33342, the resulting fluorescence intensity is proportional to the DNA content. nih.gov By analyzing a population of cells with a flow cytometer, a histogram of fluorescence intensity can be generated, showing distinct peaks that correspond to the G1 and G2/M populations, with the S phase cells distributed between them. rutgers.eduplos.org

Because Hoechst 33342 can permeate the membrane of living cells, it allows for cell cycle analysis without fixation, which is particularly useful for sorting live cells from different cycle phases for further study. nih.govrutgers.edu For more detailed analysis, Hoechst 33342 is often used in multiparameter flow cytometry. For example, it can be combined with other dyes like Pyronin Y (which stains RNA) and antibodies against mitosis-specific proteins (like MPM-2) to distinguish all five phases of the cell cycle: G0, G1, S, G2, and M. mdpi.com

Table 2: Multiparameter Flow Cytometry for Cell Cycle Analysis

| Phase | DNA Content | RNA Content | Mitotic Proteins | Stains Used | Reference |

| G0 | 2N | Low | Absent | Hoechst 33342, Pyronin Y | mdpi.com |

| G1 | 2N | High | Absent | Hoechst 33342, Pyronin Y | mdpi.com |

| S | >2N, <4N | Variable | Absent | Hoechst 33342 | mdpi.com |

| G2 | 4N | High | Absent | Hoechst 33342, MPM-2-Cy5 | mdpi.com |

| M | 4N | Variable | Present | Hoechst 33342, MPM-2-Cy5 | mdpi.com |

Apoptosis, or programmed cell death, is characterized by distinct morphological changes, including the condensation and fragmentation of nuclear chromatin. researchgate.netnih.gov Hoechst dyes provide a simple and effective way to identify apoptotic cells based on these nuclear changes.

When viewed under a fluorescence microscope, the nuclei of healthy cells stained with Hoechst 33342 appear spherical with evenly distributed, diffuse blue fluorescence. researchgate.net In contrast, apoptotic cells exhibit brightly stained, condensed, or fragmented nuclei. researchgate.net This increased brightness in apoptotic cells is due to the compacted state of their chromatin, which allows for more intense staining. thermofisher.com

This method can distinguish apoptosis from necrosis, as the characteristic nuclear condensation does not occur in necrotic cells. researchgate.net Hoechst staining is often combined with other dyes, such as Propidium Iodide (PI), for more robust analysis. PI is a non-vital dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. thermofisher.com Using Hoechst 33342 and PI together in flow cytometry or microscopy allows for the discrimination of three cell populations:

Live cells: Low blue fluorescence (Hoechst) and no red fluorescence (PI). thermofisher.com

Early apoptotic cells: Bright blue, condensed fluorescence (Hoechst) and no red fluorescence (PI). thermofisher.comresearchgate.net

Late apoptotic/necrotic cells: Bright blue fluorescence (Hoechst) and red fluorescence (PI). thermofisher.comresearchgate.net

This dual-staining strategy is a widely used and reliable method for quantifying apoptosis in cell populations. thermofisher.com

Live-Cell Imaging and Tracking Innovations

The family of Hoechst dyes, characterized by their ability to bind the minor groove of DNA, are fundamental tools in cell biology for staining nuclei. mdpi.combiotium.com However, their application in live-cell imaging has been historically limited by cytotoxicity and the phototoxicity induced by UV or blue-light excitation. nih.govnih.gov Innovations stemming from the Hoechst scaffold, including the development of analogues like meta-Hoechst and sophisticated conjugates, have aimed to overcome these limitations, enabling more advanced and less perturbative live-cell imaging and tracking.

A significant challenge in long-term live-cell imaging is the potential for fluorescent probes to interfere with normal cellular functions, such as proliferation and migration. nih.govresearchgate.net Traditional Hoechst dyes, while effective for endpoint analysis, can exhibit cytotoxic effects, especially at the concentrations and repeated light exposure required for time-lapse microscopy. nih.govnih.gov Research has shown that even at concentrations as low as 57 nM, Hoechst 33342 can inhibit cell proliferation. nih.gov This has driven the development of imaging protocols using minimal dye concentrations (e.g., 7 to 28 nM) and optimized, low-energy light exposure to permit long-term imaging for up to five days without significantly impacting cell viability. nih.govresearchgate.net

The development of Hoechst derivatives is a key strategy to reduce cytotoxicity. Probes such as SiR-Hoechst were specifically designed for minimal toxicity, allowing for extended time-lapse studies. researchgate.netabberior.rocksyoutube.com Studies using SiR-Hoechst have demonstrated its utility in tracking cell migration and wound healing over 72 hours without affecting cell motility or proliferation. nih.gov This low cytotoxicity is attributed to a significantly reduced DNA binding affinity compared to its parent compound. mdpi.com However, it is important to note that even far-red probes like SiR-Hoechst are not entirely inert; some studies report that at concentrations below 1 µM, SiR-Hoechst can induce DNA damage responses and G2 cell cycle arrest, counseling for its use at the lowest effective concentrations. nih.govnih.gov

A major innovation in live-cell imaging has been the creation of far-red emitting probes derived from the Hoechst scaffold, most notably SiR-Hoechst. mdpi.comresearchgate.net This probe was developed by conjugating a Hoechst molecule to silicon rhodamine (SiR), shifting its excitation and emission spectra to the far-red region (excitation ~652 nm, emission ~672 nm). mdpi.comresearchgate.net This shift is highly advantageous as it mitigates the phototoxicity associated with the UV-light excitation required for traditional Hoechst dyes. researchgate.netabberior.rocksyoutube.com

SiR-Hoechst is a fluorogenic probe, meaning its fluorescence intensity increases dramatically (approximately 50- to 400-fold) upon binding to DNA. mdpi.comrsc.org This property ensures a high signal-to-noise ratio with low background fluorescence. mdpi.com Its minimal toxicity and compatibility with super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy make SiR-Hoechst a powerful tool for studying complex cellular processes, such as mitotic events, in living cells and tissues over extended periods. mdpi.comresearchgate.netresearchgate.net The development of next-generation probes, such as HMSiR-Hoechst, has further improved performance for single-molecule localization microscopy (SMLM). rsc.org

Rational Drug Design and Molecular Targeting Strategies

The ability of the Hoechst scaffold to selectively bind the minor groove of A/T-rich DNA sequences has made it a valuable platform for rational drug design. oup.comnih.gov By modifying its structure, as exemplified by this compound, or by using it as a carrier moiety, researchers aim to create novel therapeutic agents with targeted activities.

The high affinity and specificity of Hoechst dyes for DNA make them excellent targeting moieties to deliver other molecules to the nucleus. mdpi.com The core structure can be conjugated to various effectors, such as drugs or peptides, to tether them to DNA. mdpi.com This strategy leverages the DNA-binding properties of the Hoechst fragment to increase the local concentration of the attached molecule near its target.

For instance, conjugates have been created linking Hoechst to the antibiotic neomycin. mdpi.com While the DNA binding of these conjugates was still largely dictated by the Hoechst part, this approach demonstrated the feasibility of forcing the neomycin component into the major groove of B-DNA, an interaction not typically observed. mdpi.com Similarly, peptide-bisbenzamidine conjugates have been developed where the bisbenzamidine unit, a structural relative of Hoechst, restores the DNA-binding ability of monomeric transcription factor fragments that are otherwise unable to bind their target sequences effectively. nih.gov These studies underscore the principle that the Hoechst scaffold can serve as a versatile anchor for the development of sequence-specific DNA-targeting agents. nih.gov

A central goal in the design of DNA-binding agents is to control their sequence selectivity. oup.comazolifesciences.com The parent compound, Hoechst 33258, has a strong preference for A/T-rich regions in the DNA minor groove. nih.govaatbio.com The creation of this compound was a rational design strategy aimed at altering this selectivity. nih.gov By moving the phenolic hydroxyl group from the para position to the meta position, molecular modeling predicted the potential for new hydrogen bonds to form with adjacent G-C base pairs. oup.comnih.gov

Specifically, the design hypothesized that the meta-hydroxyl group could interact with the exocyclic amino group of a guanine (B1146940) base. oup.comnih.gov However, crystallographic studies of this compound bound to a DNA duplex revealed that while it binds to the A/T-rich core, the meta-hydroxyl group did not form the predicted direct hydrogen bonds to guanine. oup.comnih.govnih.gov Despite this, the structural change did alter the drug's conformation and the width of the DNA minor groove compared to the complex with Hoechst 33258. oup.comnih.gov DNA footprinting analysis confirmed that this compound, like its parent compound, still preferentially binds to regions with four or more contiguous A-T base pairs. nih.gov These findings illustrate both the potential and the challenges of modulating DNA sequence recognition through subtle chemical modifications. oup.comnih.gov

Beyond DNA targeting, the chemical scaffold of Hoechst dyes has been investigated for its potential to interfere with pathogenic protein aggregation, particularly the formation of amyloid-β (Aβ) fibrils associated with Alzheimer's disease. nih.govmdpi.comeurekaselect.com The aggregation of Aβ peptides is considered a key pathological event, and small molecules that can inhibit this process are of significant therapeutic interest. nih.govnih.gov

In silico screening studies, combined with experimental validation, have identified Hoechst derivatives, specifically Hoechst 34580 and Hoechst 33342, as potent inhibitors of Aβ aggregation. nih.gov These compounds were found to bind to hydrophobic regions of the Aβ fibril. nih.gov In vitro thioflavin T (ThT) assays confirmed their inhibitory activity, with measured IC50 values of approximately 0.86 µM for Hoechst 34580 and 0.68 µM for Hoechst 33342. nih.gov These results suggest that the bisbenzimidazole core structure, common to this compound, could serve as a promising starting point for the development of small-molecule inhibitors targeting amyloid formation. nih.gov

Integration in Flow Cytometry and Cell Sorting Protocols

The unique properties of this compound, particularly its ability to bind to DNA in the minor groove, make it a valuable tool in flow cytometry and cell sorting. While much of the established literature focuses on its close structural relatives, Hoechst 33342 and Hoechst 33258, the principles and applications are largely transferable to this compound. These dyes are vital, cell-permeant stains, allowing for the analysis and sorting of living cells based on their DNA content and dye-efflux properties. wikipedia.orgthermofisher.comnih.gov

Flow cytometry protocols utilizing Hoechst dyes are well-established for analyzing the cell cycle. nih.govthermofisher.comnih.govqmul.ac.uk Since the fluorescence intensity of this compound is proportional to the amount of DNA in a cell, it can be used to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comqmul.ac.uk This is crucial for a wide range of studies, from basic cell biology to cancer research. A typical protocol involves incubating live, unfixed cells with this compound and then analyzing them on a flow cytometer equipped with a UV or violet laser for excitation. qmul.ac.ukflowcytometry-embl.deupf.edu

A particularly powerful application of Hoechst dyes in cell sorting is the identification and isolation of "side population" (SP) cells. nih.govnih.govcreighton.edujove.com SP cells are a rare population of stem-like cells characterized by their ability to efficiently efflux the Hoechst dye via ATP-binding cassette (ABC) transporters. wikipedia.orgnih.gov This results in a distinct, low-fluorescence population that can be gated and sorted for further analysis. The protocol for SP analysis is sensitive and requires careful optimization of dye concentration, incubation time, and temperature. nih.govcreighton.edu

The integration of this compound into these protocols allows for the multiparametric analysis of cells. It can be used in conjunction with other fluorescent probes, such as antibodies conjugated to different fluorophores or viability dyes like Propidium Iodide (PI), to simultaneously assess cell surface markers, cell viability, and DNA content. nih.govnih.govcornell.edu This enables the high-purity sorting of specific cell populations for subsequent culture, molecular analysis, or functional assays. cornell.edu

Below are interactive data tables summarizing typical parameters for this compound-based flow cytometry protocols.

Table 1: Typical Protocol Parameters for Cell Cycle Analysis using this compound

| Parameter | Value | Notes |

| Cell Type | Various (adherent or suspension) | Optimization may be required for different cell lines. flowcytometry-embl.de |

| This compound Concentration | 1-10 µg/mL | Optimal concentration should be determined empirically. flowcytometry-embl.derutgers.edu |

| Incubation Time | 20-90 minutes | Dependent on cell type and metabolic rate. flowcytometry-embl.derutgers.edu |

| Incubation Temperature | 37°C | Required for active dye uptake in live cells. flowcytometry-embl.deupf.edu |

| Excitation Wavelength | ~350-360 nm (UV) or ~405 nm (Violet) | Requires a cytometer with a suitable laser. qmul.ac.uk |

| Emission Detection | ~450-490 nm (Blue) | Typically collected using a blue filter. cornell.edu |

| Co-stains | Propidium Iodide (PI), 7-AAD | For dead cell exclusion in live cell analysis. nih.govflowcytometry-embl.de |

Table 2: Key Parameters for Side Population (SP) Cell Sorting using this compound

| Parameter | Value | Notes |

| Cell Concentration | 1 x 10⁶ cells/mL | Crucial for consistent staining and efflux. creighton.edu |

| This compound Concentration | 5 µg/mL (starting point) | Requires careful titration for each cell type and mouse strain. creighton.educornell.edu |

| Incubation Time | 90-120 minutes | Longer incubation may be needed for some species. cornell.edu |

| Incubation Temperature | 37°C | Essential for the active efflux of the dye. creighton.edu |

| Control | Verapamil or other ABC transporter inhibitors | Used to confirm the identity of the SP by blocking dye efflux. jove.com |

| Flow Cytometer Setup | Dual-wavelength detection (Blue and Red) | Allows for the characteristic "side population" plot. wikipedia.orgcornell.edu |

| Cell Handling | Keep cells on ice after staining | To prevent further dye efflux and maintain viability. creighton.edu |

Nuclear Microenvironment and Proteomics Studies

The ability of this compound to specifically target the nucleus and bind to DNA makes it an excellent candidate for developing probes to study the nuclear microenvironment and for nuclear proteomics. mdpi.comresearchgate.net By conjugating this compound to reactive chemical groups, it can be used as a "molecular vehicle" to deliver these groups to the nucleus, enabling the labeling and subsequent identification of nuclear proteins in living cells. mdpi.comresearchgate.net

A notable application in this area is the development of Hoechst-based probes for chemical proteomics. mdpi.comresearchgate.net In one approach, a Hoechst molecule is linked to a reactive moiety, such as a chloroacetyl group. mdpi.comresearchgate.net When introduced to living cells, this conjugate accumulates in the nucleus due to the DNA-binding affinity of the Hoechst component. The reactive group can then form covalent bonds with nearby proteins, particularly with reactive residues like cysteine. mdpi.comresearchgate.net These labeled proteins can then be enriched, for example, through an affinity tag also included in the probe's design, and identified using mass spectrometry. mdpi.comresearchgate.net This strategy allows for the in-situ "snapshot" of proteins within the nuclear microenvironment.

This approach offers a powerful tool to investigate the composition of the nuclear proteome and to study how it changes in response to various stimuli or in different disease states. researchgate.netthermofisher.com By identifying the proteins in close proximity to DNA, researchers can gain insights into processes such as gene regulation, DNA replication and repair, and chromatin organization. acs.orgnih.gov The linker connecting the this compound to the reactive group can be varied to probe for proteins at different distances from the DNA, providing spatial information about the nuclear proteome. mdpi.com

Table 3: Research Findings on Hoechst-Based Nuclear Proteomics

| Research Finding | Methodology | Significance | Reference |

| Development of a Hoechst-tagged reactive molecule for nucleus-selective chemical proteomics. | A Hoechst dye was conjugated to a chloroacetyl reactive group. This probe was used to label nuclear proteins in living HeLa cells. | Successfully identified 58 nuclear proteins, including known nuclear markers like Histone H2A and Ki-67, demonstrating the feasibility of using Hoechst as a nuclear-targeting moiety for proteomic studies. | researchgate.net |

| Hoechst as a targeting moiety for composite probes. | Review of Hoechst dye properties and their use in creating composite molecules for investigating the nucleus microenvironment and for drug delivery. | Highlights the high affinity and specificity of Hoechst dyes for DNA as an excellent foundation for designing probes to explore nuclear contents and functions. | mdpi.comresearchgate.net |

| In vivo cross-linking and mass spectrometry for DNA-binding protein identification. | Formaldehyde cross-linking in living cells to capture DNA-protein interactions, followed by purification of DNA-protein complexes and identification of proteins by mass spectrometry. | A general method to identify a broad range of DNA-binding proteins, which could be complemented by targeted approaches using probes like this compound conjugates. | acs.org |

Challenges, Limitations, and Future Research Directions for Meta Hoechst Compounds

Considerations in Live-Cell Applications

The use of meta-Hoechst and related bis-benzimidazole dyes in living cells requires careful consideration of their potential to interfere with normal cellular processes. Key challenges include phototoxicity, DNA damage, cell permeability, and inherent cytotoxicity.

A significant limitation in live-cell fluorescence microscopy is the phototoxicity induced by the combination of a fluorescent dye and the excitation light. mpi-cbg.de For Hoechst dyes, which are excited by UV/blue light, this is a particular concern. The excitation light itself can be damaging to cells, and this effect is amplified in the presence of the DNA-binding dye. nih.gov

Research has shown that the common live-cell stain Hoechst 33342 can induce apoptosis (programmed cell death) when cells are imaged frequently over extended periods, a practice common in computerized time-lapse microscopy. nih.govpsu.eduresearchgate.net This phototoxicity is a dominant effect, exceeding the dye's inherent toxicity at high concentrations in the absence of light. psu.eduresearchgate.net The degree of phototoxicity is a function of the cumulative light exposure and the dye concentration. psu.eduresearchgate.net Studies have demonstrated that even at low concentrations, Hoechst 33342 can lead to increased cell death when combined with repeated imaging. psu.edu

Furthermore, Hoechst dyes and their derivatives can induce DNA damage. nih.govnih.gov The binding of these molecules to the DNA minor groove can disrupt cellular processes that rely on DNA access, such as replication. nih.gov Even far-red derivatives designed to reduce phototoxicity, like SiR-Hoechst, have been shown to cause DNA damage responses and cell cycle arrest at low concentrations, indicating that the issue is not solely related to UV excitation. nih.gov Research indicates that SiR-Hoechst can induce γH2AX foci, a marker of DNA double-strand breaks, even in the absence of imaging. nih.gov

Key Research Findings on Hoechst Dye Phototoxicity

| Parameter | Observation | Source(s) |

|---|---|---|

| Mechanism | Phototoxicity is a function of the product of light fluence and dye concentration. | psu.edu, researchgate.net |

| Cellular Effect | Can cause apoptosis under time-lapse microscopy conditions. | nih.gov, psu.edu, researchgate.net |

| DNA Damage | Induces DNA damage responses and cell cycle arrest, even with far-red derivatives (SiR-Hoechst). | nih.gov |

| Concentration Impact | Increased phototoxicity is evident even at low Hoechst 33342 concentrations (e.g., 0.005 μg/mL) with repeated imaging. | psu.edu |

The effectiveness of a live-cell stain is heavily dependent on its ability to cross the cell membrane and its inherent toxicity. While Hoechst dyes are generally considered cell-permeable, there are differences among them. mdpi.comaatbio.com Hoechst 33342, for instance, is more lipophilic and therefore more cell-permeable than Hoechst 33258, making it a preferred choice for live-cell staining. mdpi.comaatbio.com The rate of dye uptake can be used as a probe to measure changes in membrane permeability. sigmaaldrich.com

Despite their utility, Hoechst dyes exhibit cytotoxicity, particularly at the higher concentrations often required for clear imaging. nih.govnih.gov They are potent inhibitors of DNA synthesis, with effects observed at concentrations significantly lower than those needed for optimal fluorescence. nih.gov This inherent toxicity can lead to mutations and cell cycle perturbations. nih.gov Consequently, a major goal in probe development is to create derivatives with reduced cytotoxicity that can be used over long periods without altering cell behavior. nih.govmdpi.com Recent studies have focused on optimizing imaging conditions, finding that very low concentrations of Hoechst 33342 (e.g., 7–28 nM) can be used for long-term live-cell imaging without significantly impacting cell proliferation or viability, challenging the long-held belief that the dye is too toxic for such applications. nih.gov

Advancements in Probe Design for Specificity and Photostability

Future research is directed towards designing new probes based on the this compound scaffold that offer improved specificity for particular DNA sequences and greater stability against photobleaching.

The this compound structure serves as a valuable DNA-targeting module for creating more complex molecular tools. By conjugating this compound to other functional molecules, researchers can develop composite probes and biosensors with novel capabilities. For example, the core structure can be linked to molecules that report on specific cellular events or to nanoparticles for theranostic applications.

One strategy involves creating hierarchical self-assembled structures. For instance, nanoparticles like gold nanorods (AuNRs) and copper sulfide (B99878) (CuS) nanoparticles can be linked using complementary DNA strands, with one of the components also capable of carrying a payload. acs.org While not directly involving this compound, this approach illustrates how a DNA-binding component can be integrated into a multifunctional platform for targeted imaging and therapy. acs.org The development of such nanoplatforms, potentially using this compound as the targeting agent, holds promise for synergistic applications in cancer treatment. acs.org

A well-known characteristic of Hoechst dyes is their preferential binding to the minor groove of A-T (adenine-thymine) rich sequences in DNA. mdpi.com This specificity is a limitation when researchers need to visualize or target G-C (guanine-cytosine) rich regions, which include many important gene promoter sequences.

A key direction for future research is to modify the this compound structure to alter its binding preference. Interestingly, some studies have shown that the parent compound Hoechst-33258 can bind to the G-C rich promoter region of the c-met gene, which is implicated in cancer. nih.gov This suggests that the "A-T only" rule is not absolute and that derivatives could be designed to enhance G-C recognition. Strategies to achieve this may involve altering the side chains of the benzimidazole (B57391) rings to create new hydrogen bonding opportunities with G-C pairs or to change the molecule's shape to better fit the minor groove of G-C rich DNA. Understanding the binding mechanisms of other DNA-binding proteins that recognize A-T rich regions through different structural motifs, such as the "AT-pincer" in the bacterial protein MvaT, could also provide inspiration for novel probe designs. plos.org

Translational Research Potential

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. plos.org For this compound compounds, this involves moving from their use as laboratory tools to potential clinical applications. Systematic reviews of preclinical studies are crucial in this process to ensure that the evidence for safety and efficacy is robust before moving to human trials. researchgate.netnih.gov

The ability of Hoechst derivatives to target DNA opens avenues for their use in drug delivery. mdpi.com For example, by attaching a therapeutic agent to a this compound molecule, the drug could be specifically delivered to the nuclei of cells. A prodrug, H-gemcitabine, was designed by linking the anticancer drug gemcitabine (B846) to Hoechst, enhancing its delivery into the necrotic core of tumors. mdpi.com Future this compound derivatives could be designed for improved targeting, perhaps by incorporating moieties that recognize specific cell types, and for use in combination with other treatment modalities like photothermal therapy. acs.org The evaluation of such complex interventions requires a collaborative approach to ensure that the findings are robust and reproducible, ultimately improving their translational value. nih.govresearchgate.net

Exploration of Anti-Tumor Activities of this compound Analogues

The exploration of this compound analogues as potential anti-tumor agents has yielded intriguing, albeit complex, findings. An analogue of Hoechst 33258 with a phenolic hydroxyl group in the meta position was specifically designed to enhance its interaction with DNA. nih.gov This design aimed to create new hydrogen-bonding opportunities with cytosine and guanine (B1146940) bases in the DNA duplex. nih.gov

Initial studies assessing the DNA binding strength of this this compound derivative found it to be comparable in both strength and preference for AT-rich regions to the parent compound, Hoechst 33258. nih.gov Further analysis using hydroxyl radical footprinting confirmed that both this compound and Hoechst 33258 show a clear preference for binding to sequences containing runs of three or more adenine (B156593) and thymine (B56734) bases, such as AAT, AAA, and ATAT. nih.gov

When tested for anti-tumor activity in vitro, both this compound and Hoechst 33258 demonstrated greater sensitivity against cell lines derived from hematological malignancies compared to those from solid tumors. nih.gov However, no significant difference in anti-tumor activity was observed between the two compounds. nih.gov This suggests that while the meta-positioning of the hydroxyl group does not detract from the anti-tumor effect, it also does not confer a significant advantage in the cell lines tested. nih.gov

Further research into analogues has shown that modifications can significantly impact biological activity. For instance, trimethylated and tetramethoxy analogues of other aromatic compounds have demonstrated potent inhibition of cell proliferation and motility in various cancer cell lines. nih.gov This highlights the potential for further chemical modification of the this compound structure to enhance its anti-tumor properties.

Table 1: In Vitro Anti-Tumor Activity of Hoechst 33258 and this compound

| Cell Line Type | Sensitivity to Hoechst 33258 | Sensitivity to this compound |

| Hematological Malignancies | More Sensitive | More Sensitive |

| Solid Tumors | Less Sensitive | Less Sensitive |

| Reference | nih.gov | nih.gov |

Investigation of this compound Derivatives in Photodynamic Therapy and DNA Repair Mechanisms

The potential application of this compound derivatives extends into the realm of photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to cell death. nih.gov The effectiveness of a photosensitizer is linked to its ability to absorb light and efficiently generate these reactive species. nih.gov While specific studies on this compound derivatives in PDT are not extensively detailed in the provided results, the general principles of PDT suggest a potential avenue for research. The interaction of these compounds with DNA is a critical factor. Hoechst dyes, including their meta-substituted analogues, are known to bind to the minor groove of DNA, particularly in AT-rich regions. nih.govoup.com

This binding can interfere with normal DNA processes and potentially sensitize the DNA to damage. When combined with light exposure, this could lead to enhanced DNA damage. It has been reported that Hoechst dyes can induce phototoxicity and alterations in DNA conformation upon exposure to UV light. nih.gov This can result in DNA-protein crosslinks and the formation of anaphase bridges during cell division, ultimately leading to DNA damage. nih.gov

The cellular response to such damage involves complex DNA repair mechanisms. nih.gov Cells possess multiple pathways to repair DNA damage, including base excision repair, nucleotide excision repair, and double-strand break repair. nih.govyoutube.com The presence of a DNA-binding agent like a this compound derivative could potentially modulate the efficiency of these repair pathways. Future investigations could explore whether this compound derivatives can act as effective photosensitizers and how their presence influences the cell's ability to repair the induced DNA damage, potentially leading to more effective cancer therapies.

In Vivo Studies of Hoechst Derivatives

A study involving intravenous administration of Hoechst 33342 in a murine model revealed dose-dependent toxicity. nih.gov At relatively low doses, morphological changes were observed in the spleen and lungs. nih.gov Higher doses led to damage in the liver as well, while the kidneys appeared to be more resistant. nih.gov These findings underscore the potential for systemic toxicity with Hoechst derivatives, a critical consideration for any therapeutic application.

Furthermore, in vitro studies on human hematopoietic stem cells showed that even at low concentrations, Hoechst 33342 could inhibit the clonogenicity of erythroid progenitors and was toxic to myeloid progenitors at higher doses. nih.gov This suggests that despite promising in vitro anti-tumor activity against certain cell lines, the therapeutic window for Hoechst derivatives might be narrow due to potential damage to healthy cells and organs. nih.gov

Future in vivo studies on this compound and its analogues will need to carefully evaluate their pharmacokinetic profiles, biodistribution, and toxicity to determine if the structural modifications offer a more favorable safety profile compared to the parent compounds. The development of novel derivatives, such as aminosteroids, has shown promise in providing high potency with reduced toxicity in animal models of cancer, suggesting a possible direction for modifying Hoechst compounds. mdpi.com

Table 2: Observed Toxicity of Hoechst 33342 in a Murine Model

| Organ | Effect at Low Doses (0.3 M) | Effect at High Doses (1.5 & 6 M) |